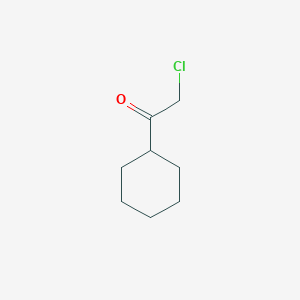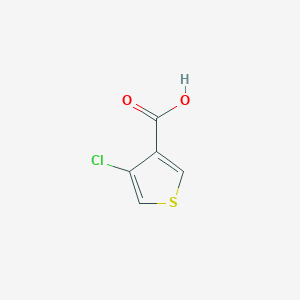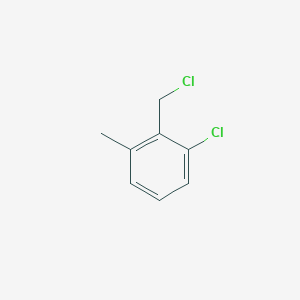![molecular formula C13H13ClN2S B3024842 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899926-60-4](/img/structure/B3024842.png)
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Descripción general
Descripción
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a spirocyclic compound that features a unique structural framework. Spirocyclic compounds are characterized by a bicyclic system where the two rings are connected through a single atom. This particular compound contains a spiro linkage between a diazaspiro nonene and a chlorophenyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of 5-arylidene-1-methyl-2-thiohydantoins with nitrile imines, which are generated in situ from hydrazonyl chlorides. The reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety, leading to the formation of the desired spirocyclic compound in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can modify the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated spirocyclic compound. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and potential bioactivity.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Thioxo-tetraazaspiro[4.4]nonenones: These compounds share a similar spirocyclic framework but differ in their substituents and functional groups.
Thia-tetraazaspiro[4.4]nonenones: These compounds also feature a spiro linkage but include sulfur atoms in their structure.
Uniqueness
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to its specific combination of a chlorophenyl group and a diazaspiro nonene framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYCNKZZWVEVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(=S)C(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



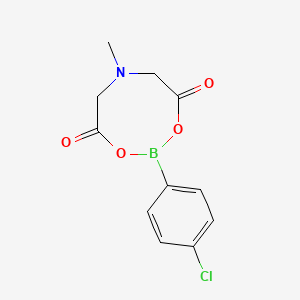
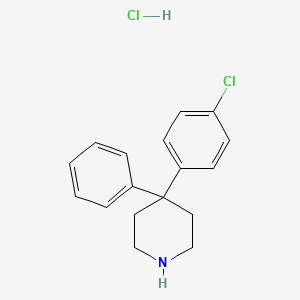
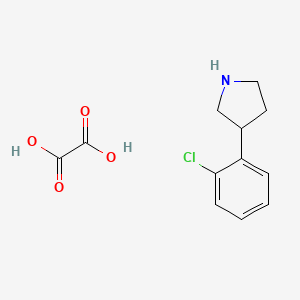

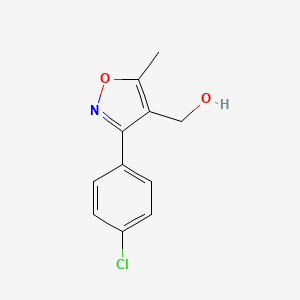
![1-[(2-Chlorophenyl)methyl]piperidin-4-one](/img/structure/B3024772.png)
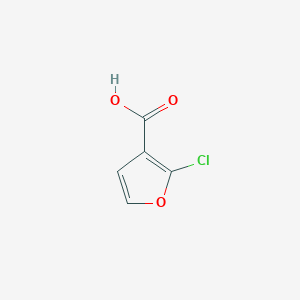
![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)

